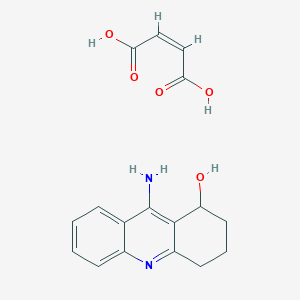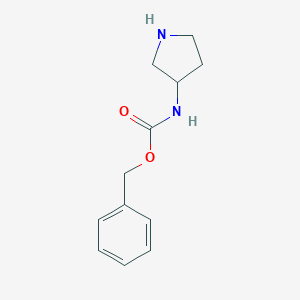
Pendolmycin
Overview
Description
Pendolmycin is a natural product belonging to the indolactam family of alkaloids. It is produced by certain strains of cyanobacteria and actinobacteria. This compound has garnered significant interest due to its unique chemical structure and potential biological activities, including its role as a tumor promoter .
Preparation Methods
Synthetic Routes and Reaction Conditions: Pendolmycin can be synthesized through chemoenzymatic methods. One approach involves the use of prenyltransferases, such as TleC and MpnD, which catalyze the reverse prenylation of indole derivatives . The reaction typically requires dimethylallyl diphosphate or geranyl diphosphate as prenyl donors .
Industrial Production Methods: Industrial production of this compound can be achieved through heterologous expression in model cyanobacteria like Anabaena sp. strain PCC 7120.
Chemical Reactions Analysis
Types of Reactions: Pendolmycin undergoes various chemical reactions, including:
Prenylation: Catalyzed by prenyltransferases, leading to the formation of this compound from indole derivatives.
Oxidation and Reduction: These reactions can modify the functional groups on the indole ring, altering the compound’s biological activity.
Common Reagents and Conditions:
Dimethylallyl diphosphate or geranyl diphosphate: Used in prenylation reactions.
Oxidizing and reducing agents: Employed to modify the functional groups on the indole ring.
Major Products Formed:
Scientific Research Applications
Pendolmycin has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study prenylation reactions and the biosynthesis of indolactam alkaloids.
Biology: Investigated for its role as a tumor promoter and its effects on cellular signaling pathways.
Industry: Explored for its use in the production of biologically active natural products.
Mechanism of Action
Pendolmycin exerts its effects through the activation of protein kinase C, a key enzyme involved in various cellular processes. The compound binds to the regulatory domain of protein kinase C, leading to its activation and subsequent modulation of downstream signaling pathways . This mechanism is similar to other tumor promoters in the teleocidin A class .
Comparison with Similar Compounds
Lyngbyatoxin A: Another indolactam alkaloid with similar prenylation reactions.
Teleocidin B-4: Shares structural similarities with pendolmycin but differs in its biological activity.
This compound’s unique chemical structure and biological activities make it a valuable compound for scientific research and potential therapeutic applications.
Properties
IUPAC Name |
(10S,13S)-13-(hydroxymethyl)-9-methyl-5-(2-methylbut-3-en-2-yl)-10-propan-2-yl-3,9,12-triazatricyclo[6.6.1.04,15]pentadeca-1,4,6,8(15)-tetraen-11-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N3O2/c1-7-22(4,5)16-8-9-17-18-14(11-23-19(16)18)10-15(12-26)24-21(27)20(13(2)3)25(17)6/h7-9,11,13,15,20,23,26H,1,10,12H2,2-6H3,(H,24,27)/t15-,20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPJWIAYMFHOJRY-YWZLYKJASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(=O)NC(CC2=CNC3=C(C=CC(=C23)N1C)C(C)(C)C=C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1C(=O)N[C@@H](CC2=CNC3=C(C=CC(=C23)N1C)C(C)(C)C=C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10152428 | |
| Record name | Pendolmycin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10152428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119375-01-8 | |
| Record name | Pendolmycin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119375018 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pendolmycin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10152428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(6R,7R)-Benzhydryl 7-((tert-butoxycarbonyl)amino)-3-(chloromethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B48805.png)




![1,1-Bis(2-hydroxyethyl)-3-[2-(3-prop-1-en-2-ylphenyl)propan-2-yl]urea](/img/structure/B48825.png)
![(1S)-1-[(2R)-Oxiran-2-yl]prop-2-en-1-ol](/img/structure/B48826.png)


![4-[4-[[4-Chloro-3-(trifluoromethyl)phenyl]carbamoylamino]phenoxy]-1-oxidopyridin-1-ium-2-carboxamide](/img/structure/B48830.png)
